N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound of significant interest in medicinal chemistry. This compound features a unique combination of functional groups that suggest potential pharmacological applications, particularly in the realm of neuropharmacology. The molecular formula for this compound is , with a molecular weight of approximately 453.6 g/mol .
This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. It is synthesized from various precursors involving piperazine and aromatic amines, which are common motifs in drugs designed to interact with neurotransmitter systems. The compound's structure indicates potential interactions with serotonin and dopamine receptors, making it a candidate for research into treatments for mood disorders and epilepsy .
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves several steps:
Technical details include monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) and confirming the structure through Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular structure of N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can be depicted as follows:
The compound's SMILES notation is COc1ccc(CNC(=O)C(=O)NCC(c2ccc(N(C)C)cc2)N2CCN(C)CC2)cc1
, which provides insight into its connectivity and stereochemistry .
The primary chemical reactions involved in the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide include:
The reaction conditions must be optimized to ensure high yields while minimizing side products. For example, reactions are often carried out under inert atmospheres and at controlled temperatures to enhance product formation .
The mechanism of action for N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is hypothesized based on its structural components:
Relevant data from studies indicate that compounds in this class exhibit moderate stability and favorable solubility characteristics, which are essential for therapeutic applications .
N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has potential applications in:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: